Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to form the thiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate is unique due to the presence of the dimethylamino group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-14(17)12-9-19-13(15-12)10-5-7-11(8-6-10)16(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
XRZIKBMEDHOXNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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